2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine
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Overview
Description
2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . The binding mode and interaction with the active site of the enzyme are often studied using molecular docking techniques.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
4,5-Disubstituted-1,2,3-triazoles: Synthesized via various cycloaddition reactions and used in medicinal chemistry.
Uniqueness
2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-11-8(9(10)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,12) |
InChI Key |
YDTKPTRQVQQGGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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